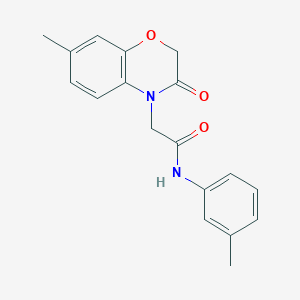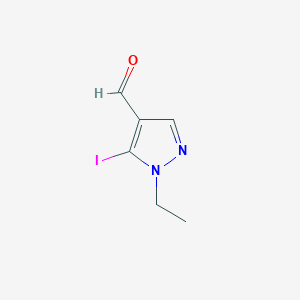
1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position, an iodine atom at the 5-position, and an aldehyde group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde typically involves the iodination of 1-ethyl-1H-pyrazole-4-carbaldehyde. A common method includes the use of iodine and ammonium hydroxide to introduce the iodine atom at the 5-position of the pyrazole ring . The reaction conditions often require careful control of temperature and pH to ensure selective iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: 1-Ethyl-5-iodo-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Ethyl-5-iodo-1H-pyrazole-4-methanol.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Wirkmechanismus
The mechanism of action of 1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1H-pyrazole-4-carbaldehyde: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
1-Methyl-5-iodo-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, which may affect its steric and electronic properties.
1-Ethyl-3-iodo-1H-pyrazole-4-carbaldehyde: Iodine substitution at a different position, leading to different reactivity patterns.
Uniqueness: 1-Ethyl-5-iodo-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and potential applications. The presence of both an iodine atom and an aldehyde group on the pyrazole ring provides a versatile platform for further functionalization and derivatization.
Eigenschaften
Molekularformel |
C6H7IN2O |
|---|---|
Molekulargewicht |
250.04 g/mol |
IUPAC-Name |
1-ethyl-5-iodopyrazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7IN2O/c1-2-9-6(7)5(4-10)3-8-9/h3-4H,2H2,1H3 |
InChI-Schlüssel |
UVUPJLNNABJISX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C=N1)C=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


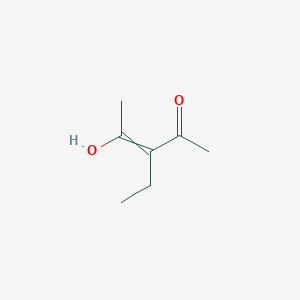

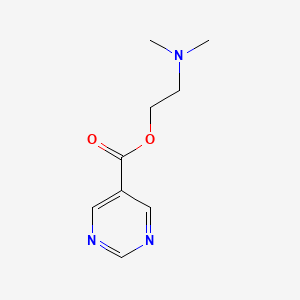
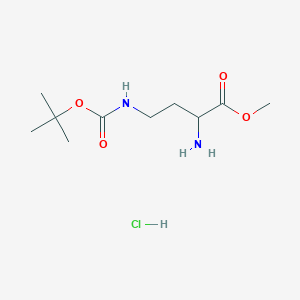
![2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one](/img/structure/B12507038.png)
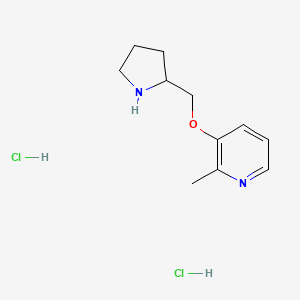
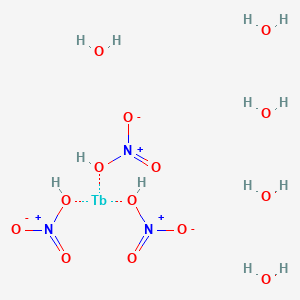
![2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12507058.png)




![1-[5-(Tert-butoxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12507095.png)
